molecular formula C25H17NO3 B13370970 3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one

3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one

Cat. No.: B13370970
M. Wt: 379.4 g/mol
InChI Key: UOOQRFRNJKYYGC-HMAPJEAMSA-N
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Description

3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a quinoline core fused with a pyran ring and substituted with hydroxybenzylidene and phenyl groups, makes it an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one typically involves the condensation of 2-hydroxybenzaldehyde with 5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of a quinoline-4-one derivative.

    Reduction: Formation of a hydroxyquinoline derivative.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Mechanism of Action

The mechanism of action of 3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine, chloroquine, and quinidine, which are known for their antimalarial and antimicrobial activities.

    Pyranoquinoline Derivatives: Compounds with similar fused ring structures that exhibit various biological activities.

Uniqueness

3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one is unique due to its specific substitution pattern and the presence of both hydroxybenzylidene and phenyl groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H17NO3

Molecular Weight

379.4 g/mol

IUPAC Name

(3Z)-3-[(2-hydroxyphenyl)methylidene]-5-phenyl-1H-pyrano[3,4-b]quinolin-4-one

InChI

InChI=1S/C25H17NO3/c27-21-13-7-4-10-17(21)14-22-25(28)24-20(15-29-22)26-19-12-6-5-11-18(19)23(24)16-8-2-1-3-9-16/h1-14,27H,15H2/b22-14-

InChI Key

UOOQRFRNJKYYGC-HMAPJEAMSA-N

Isomeric SMILES

C1C2=NC3=CC=CC=C3C(=C2C(=O)/C(=C/C4=CC=CC=C4O)/O1)C5=CC=CC=C5

Canonical SMILES

C1C2=NC3=CC=CC=C3C(=C2C(=O)C(=CC4=CC=CC=C4O)O1)C5=CC=CC=C5

Origin of Product

United States

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